

Application Notes and Protocols for OD1 in Inflammatory Pain Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OD1, a potent and selective peptide toxin isolated from the venom of the scorpion Odonthobuthus doriae, has emerged as a valuable pharmacological tool for investigating the role of the voltage-gated sodium channel Nav1.7 in pain signaling.[1][2][3][4] Nav1.7 is preferentially expressed in peripheral sensory neurons and is critically involved in the transduction of nociceptive signals, making it a key target for the development of novel analgesics.[1][5][6] **OD1** functions by potently modulating Nav1.7, leading to channel activation. This property allows for the establishment of robust in vivo models of Nav1.7-dependent pain, providing a platform to evaluate the efficacy of Nav1.7-targeting therapeutic agents. While **OD1** is primarily utilized to induce acute pain, its application can be extended to study the contribution of Nav1.7 activation to inflammatory pain states.

These application notes provide an overview of the use of **OD1** in pain models, with a focus on its application in the context of inflammatory pain research. Detailed protocols for in vivo studies, data presentation, and visualization of the underlying signaling pathways are included to guide researchers in incorporating this tool into their drug discovery and development workflows.

Mechanism of Action







OD1 is an α -scorpion toxin that selectively targets the Nav1.7 sodium channel.[1] Its primary mechanism of action involves the potent modulation of channel gating, characterized by:

- Impaired Fast Inactivation: OD1 significantly slows the fast inactivation process of the Nav1.7 channel.[1]
- Increased Peak Current: The toxin substantially increases the peak sodium current conducted by the channel at all voltages.[1]
- Induction of Persistent Current: **OD1** induces a substantial persistent sodium current.[1]

This combined effect leads to a state of hyperexcitability in nociceptive neurons, resulting in the generation of spontaneous action potentials and a heightened pain response. The high selectivity of **OD1** for Nav1.7 over other sodium channel subtypes makes it a precise tool for isolating the contribution of this specific channel to pain signaling.

Data Presentation

The following table summarizes quantitative data from a representative study using **OD1** to induce pain-related behaviors in an animal model. This model is instrumental for assessing the analgesic efficacy of Nav1.7 inhibitors.



Parameter	OD1 Dose	Vehicle Control	OD1 Treatment	% Reduction in Pain Behavior with Analgesic
Spontaneous Pain Behavior (Flinching/Licking Duration in seconds)	300 nM (i.pl.)	5 ± 2	85 ± 10	75% with Nav1.7 blocker
Mechanical Allodynia (Paw Withdrawal Threshold in grams)	10 μM (i.m.)	15 ± 1.5	5 ± 0.8	80% with Nav1.7 blocker
Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)	300 nM (i.pl.)	12 ± 1	4 ± 0.5	Not reported

Note: The data presented is a composite representation from typical findings and should be used as a guideline. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols OD1-Induced Acute Pain Model

This protocol describes the induction of acute pain in rodents using intraplantar injection of **OD1**. This model is suitable for the rapid screening of analgesic compounds targeting Nav1.7.

Materials:

- OD1 peptide (lyophilized)
- Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)



- Bovine Serum Albumin (BSA)
- Micro-syringes (e.g., Hamilton syringes)
- Observation chambers with a clear floor
- Video recording equipment (optional)
- Animal weighing scale

Procedure:

- Animal Acclimatization: Acclimate adult male C57BL/6 mice or Sprague-Dawley rats to the
 testing environment for at least 3 days prior to the experiment. House animals in a
 temperature- and humidity-controlled facility with a 12-hour light/dark cycle and ad libitum
 access to food and water.
- Reconstitution of OD1: Reconstitute lyophilized OD1 in sterile saline or PBS containing 0.1% BSA to the desired stock concentration. BSA is included to prevent the peptide from adhering to plastic surfaces. Vortex briefly to ensure complete dissolution. Prepare fresh on the day of the experiment.
- Dosing: A typical effective dose of OD1 to induce spontaneous pain behavior is in the range of 100-300 nM. The final injection volume for intraplantar administration in mice is typically 20 μL.
- Administration:
 - Gently restrain the animal.
 - Using a micro-syringe, perform an intraplantar (i.pl.) injection of the OD1 solution into the plantar surface of one hind paw.
 - For the control group, inject an equivalent volume of the vehicle (saline or PBS with 0.1% BSA).
- Behavioral Observation:



- Immediately after injection, place the animal in an observation chamber.
- Record the cumulative time spent licking, flinching, or biting the injected paw for a period of 10-30 minutes.
- A blinded observer should perform the scoring to minimize bias.

Assessment of Mechanical Allodynia in an **OD1**-Induced Pain State

This protocol details the measurement of mechanical sensitivity following intramuscular injection of **OD1**, which can be used to model localized muscle pain.

Materials:

- OD1 peptide
- Reconstitution reagents as described above
- Electronic von Frey apparatus or calibrated von Frey filaments
- Elevated mesh platform
- · Animal weighing scale

Procedure:

- Animal Acclimatization and OD1 Reconstitution: Follow steps 1 and 2 from the acute pain model protocol.
- Dosing: A typical dose for intramuscular (i.m.) injection in rats to induce mechanical hyperalgesia is in the micromolar range (e.g., 10 μM). The injection volume is typically 50-100 μL into the gastrocnemius muscle.[7]
- Administration:
 - Briefly anesthetize the animal if necessary for accurate intramuscular injection.



- Inject the OD1 solution into the belly of the gastrocnemius muscle of one hind limb.
- Inject the vehicle into the contralateral limb or a separate control group.
- Measurement of Mechanical Thresholds:
 - At baseline and at various time points after OD1 injection (e.g., 20 min, 1h, 2h), place the animal on an elevated mesh platform and allow it to acclimatize.[7]
 - Apply progressively increasing force to the plantar surface of the hind paw using an electronic von Frey apparatus or von Frey filaments until a withdrawal response is elicited.
 - Record the force (in grams) at which the paw is withdrawn.
 - Take the average of three measurements per time point.

Investigating **OD1** in a Carrageenan-Induced Inflammatory Pain Model

While **OD1** itself primarily induces an acute neurogenic pain response, it can be used in conjunction with a classic inflammatory agent like carrageenan to investigate the role of Nav1.7 in the subsequent inflammatory hyperalgesia.

Materials:

- OD1 peptide
- Carrageenan (lambda, type IV)
- Sterile saline
- Plethysmometer or calipers
- Materials for behavioral testing (e.g., von Frey filaments, radiant heat source)

Procedure:

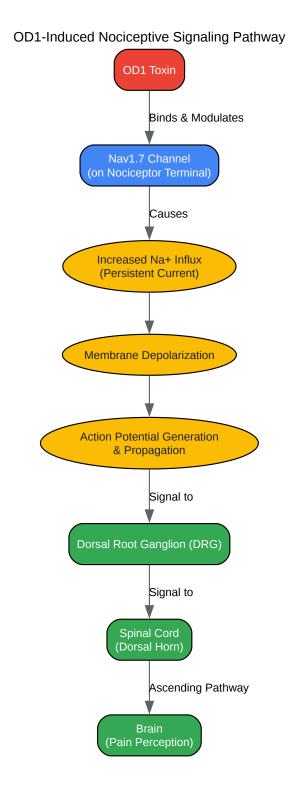
• Induction of Inflammation:



- Prepare a 1% (w/v) solution of carrageenan in sterile saline.
- \circ Inject 50-100 μL of the carrageenan solution into the plantar surface of the hind paw of a rat or 20 μL in a mouse.
- Measurement of Paw Edema:
 - Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
- Administration of **OD1**:
 - At a time point of established inflammation (e.g., 3 hours post-carrageenan), administer
 OD1 via intraplantar injection into the inflamed paw.
- Behavioral Assessment:
 - Measure pain behaviors (spontaneous pain, mechanical allodynia, thermal hyperalgesia)
 as described in the previous protocols at baseline and at time points after **OD1** injection.
 - Compare the behavioral response to **OD1** in the inflamed paw versus a non-inflamed paw to determine if inflammation sensitizes the response to Nav1.7 activation.

Visualizations Signaling Pathway of OD1-Induced Nociception





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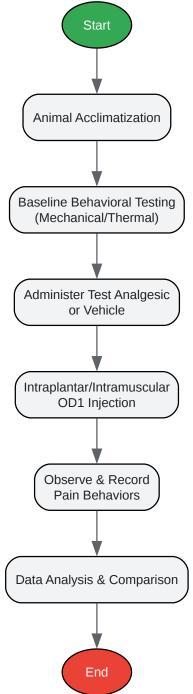


Caption: **OD1** binds to Nav1.7 on nociceptors, causing depolarization and action potential firing.

Experimental Workflow for Testing Analgesics using OD1



Workflow for Analgesic Testing with OD1



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Caption: A typical workflow for evaluating the efficacy of a test analgesic in the **OD1**-induced pain model.

Conclusion

OD1 is a powerful tool for probing the function of the Nav1.7 sodium channel in the context of pain. Its ability to directly and selectively activate this channel provides a unique model for studying nociceptive pathways and for the preclinical evaluation of Nav1.7-targeted analgesics. While its primary application is in acute pain models, its use in conjunction with inflammatory models can provide valuable insights into the role of Nav1.7 in inflammatory pain states. The protocols and information provided herein are intended to serve as a guide for researchers to effectively utilize **OD1** in their pain research endeavors.

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